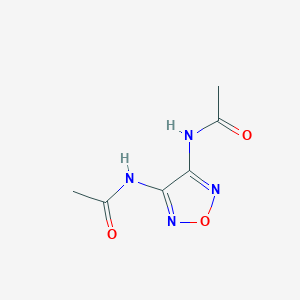

N,N'-1,2,5-oxadiazole-3,4-diyldiacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves a multistep process that includes the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and finally 1,3,4-oxadiazole-2-thiols. These compounds are synthesized by reacting these thiols with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of N,N'-dibenzyl-2,2'-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide, a related compound, reveals that the phenylene and oxadiazole rings are almost coplanar, which is stabilized by intramolecular N—H⋯O and N—H⋯N hydrogen bonds (Wang, Huang, & Tang, 2008).

Chemical Reactions and Properties

The reactivity and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by substituents on the oxadiazole ring. For example, the introduction of different aryl or alkyl groups can lead to novel compounds with specific chemical behaviors, as seen in the synthesis of various 1,3,4-oxadiazole derivatives using ultrasound irradiation, which offers better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011).

科学的研究の応用

Antimicrobial Activity

One of the primary applications of N,N'-1,2,5-oxadiazole-3,4-diyldiacetamide derivatives is in antimicrobial therapy. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against a range of microbial species. For instance, the synthesis and evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have demonstrated active properties against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).

Anticancer Potential

Another significant area of application is in the development of anticancer therapies. Research into 1,3,4-oxadiazole derivatives has indicated their effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells. The structure-activity relationship studies have led to the identification of compounds with potent in vivo anticancer activity, demonstrating the utility of these compounds in anticancer drug research (Cai et al., 2006).

Anti-inflammatory and Antioxidant Actions

The anti-inflammatory and antioxidant properties of N,N'-1,2,5-oxadiazole-3,4-diyldiacetamide derivatives have also been extensively studied. Compounds synthesized from these derivatives have shown significant anti-inflammatory and analgesic effects, suggesting their application in treating inflammatory conditions (Faheem, 2018).

Enzyme Inhibition for Therapeutic Applications

Research into the therapeutic applications of these compounds has also extended into enzyme inhibition. Several studies have identified 1,3,4-oxadiazole derivatives as potent inhibitors of various enzymes, indicating their potential use in designing drugs for diseases associated with enzymatic dysregulation (Verma et al., 2019).

Synthesis and Chemical Properties

The synthesis of N,N'-1,2,5-oxadiazole-3,4-diyldiacetamide derivatives has been a focus of research, aiming to improve the efficiency and applicability of these compounds in various fields. Novel synthetic routes have been developed to construct these derivatives under environmentally friendly conditions, enhancing their appeal for further pharmaceutical development (Zhu et al., 2015).

特性

IUPAC Name |

N-(4-acetamido-1,2,5-oxadiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-3(11)7-5-6(8-4(2)12)10-13-9-5/h1-2H3,(H,7,9,11)(H,8,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNERVSMMDXMONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NON=C1NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)